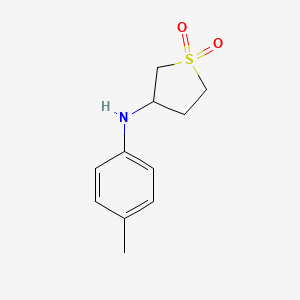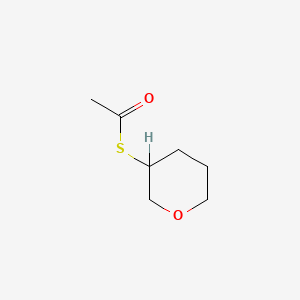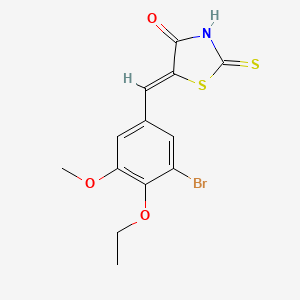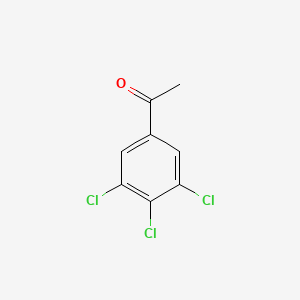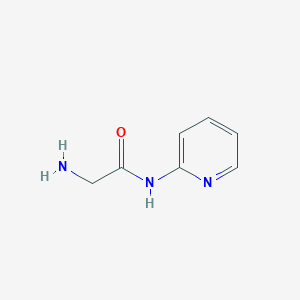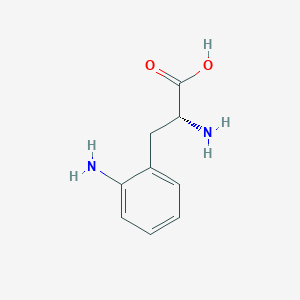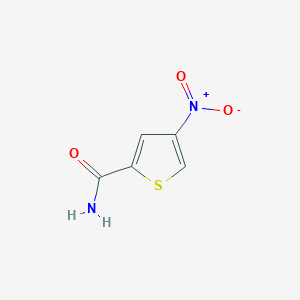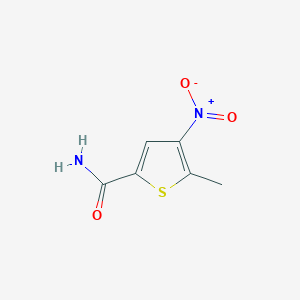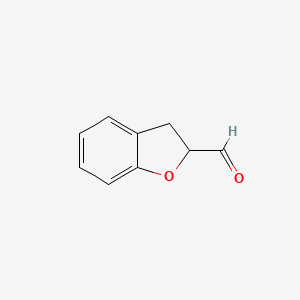
Inosine 5'-triphosphate, disodium salt dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Inosine 5’-triphosphate, disodium salt dihydrate is a nucleotide analogue that plays a significant role in various biochemical processes. It is a derivative of inosine, a nucleoside that is formed when hypoxanthine is attached to a ribose ring. This compound is often used in scientific research to study nucleotide metabolism and enzyme kinetics.
科学的研究の応用
Inosine 5’-triphosphate, disodium salt dihydrate is widely used in scientific research due to its role in nucleotide metabolism. Some of its applications include:
Biochemistry: Studying enzyme kinetics and substrate specificity of nucleotidases and kinases.
Molecular Biology: Investigating the role of nucleotides in DNA and RNA synthesis.
Medicine: Exploring potential therapeutic uses in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent in biochemical assays.
作用機序
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions
Inosine 5’-triphosphate, disodium salt dihydrate can be synthesized through the phosphorylation of inosine monophosphate. The process involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and subsequent deprotection. The reaction conditions typically require the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of inosine 5’-triphosphate, disodium salt dihydrate involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving chromatographic techniques for purification. The compound is then crystallized and dried to obtain the dihydrate form.
化学反応の分析
Types of Reactions
Inosine 5’-triphosphate, disodium salt dihydrate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to inosine monophosphate and inorganic phosphate.
Phosphorylation: It can act as a substrate for kinases, leading to the formation of higher phosphorylated nucleotides.
Deamination: The inosine moiety can undergo deamination to form hypoxanthine derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions at neutral to slightly acidic pH.
Phosphorylation: Requires phosphorylating agents like ATP and specific kinases.
Deamination: Catalyzed by deaminases under physiological conditions.
Major Products
Hydrolysis: Inosine monophosphate and inorganic phosphate.
Phosphorylation: Higher phosphorylated nucleotides such as inosine diphosphate.
Deamination: Hypoxanthine derivatives.
類似化合物との比較
Inosine 5’-triphosphate, disodium salt dihydrate is similar to other nucleotide analogues such as adenosine triphosphate and guanosine triphosphate. it is unique in its specific interactions with inosine-specific enzymes and its role in deamination reactions. Similar compounds include:
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Cytidine triphosphate (CTP)
- Uridine triphosphate (UTP)
These compounds share similar structures but differ in their specific biological roles and enzyme interactions.
特性
CAS番号 |
36051-67-9 |
|---|---|
分子式 |
C10H13N4Na2O14P3 |
分子量 |
552.13 g/mol |
IUPAC名 |
disodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C10H15N4O14P3.2Na/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChIキー |
CTGDHHMAJMSJFW-IDIVVRGQSA-L |
異性体SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.O.O.[Na+].[Na+] |
正規SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
関連するCAS |
24464-06-0 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



